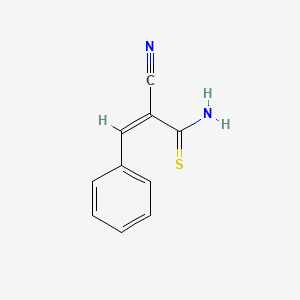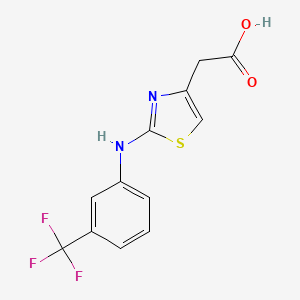![molecular formula C20H22N4O2S B2370345 7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 906227-91-6](/img/structure/B2370345.png)
7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of heterocyclic compound, specifically a pyrimidinone . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Modifications
Research on pyrimido[4,5-d]pyrimidine derivatives, including compounds similar to 7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione, has focused on their synthesis and chemical behavior. For instance, studies have detailed regioselective amination processes of condensed pyrimidines leading to various derivatives, illustrating the versatility and reactivity of these compounds in creating new molecules with potential biological activities (Gulevskaya et al., 1994). Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives through three-component condensation has been explored, showcasing the compound's utility in generating chemically diverse heterocyclic compounds (Komkov et al., 2006).
Molecular Structure and Crystallography
The detailed study of molecular structures and crystallography of related compounds has provided insights into their chemical properties and potential applications. Crystallographic studies reveal the structural nuances and supramolecular arrangements of these compounds, which are crucial for understanding their reactivity and potential as scaffolds for further chemical modifications (Canfora et al., 2010).
Wirkmechanismus
Target of Action
It belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities . Noteworthy derivatives of this class include tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors , suggesting potential targets.
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines interact with their targets, leading to various biological effects .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to influence several biological pathways due to their broad spectrum of biological activities .
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Eigenschaften
IUPAC Name |
7-cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-11-5-6-12(2)14(9-11)10-27-18-15-17(21-16(22-18)13-7-8-13)23(3)20(26)24(4)19(15)25/h5-6,9,13H,7-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZWINZIXQHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2370263.png)
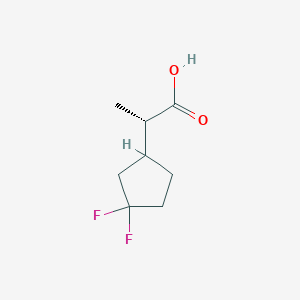
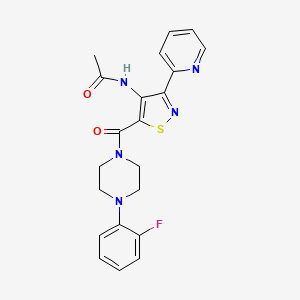
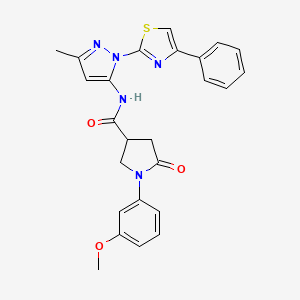
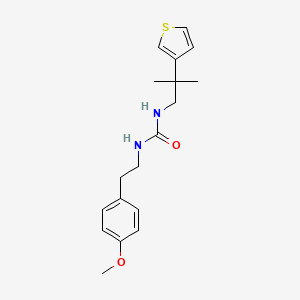

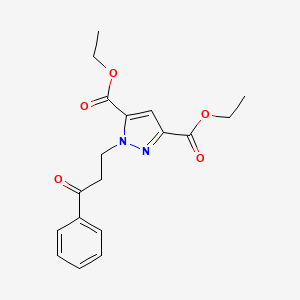
![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)
![4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2370278.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)
